![molecular formula C7H6N4 B13803530 1h-Pyrimido[4,5-e][1,4]diazepine](/img/structure/B13803530.png)
1h-Pyrimido[4,5-e][1,4]diazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrimido[4,5-e][1,4]diazepine is a heterocyclic compound that features a fused ring system combining pyrimidine and diazepine structures. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold for drug development .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1H-Pyrimido[4,5-e][1,4]diazepine can be synthesized through various methods. One common approach involves the reaction of 2,4-dichloro-5-(chloromethyl)-6-methylpyrimidine with 4-chloro-o-phenylenediamine under basic conditions . Another method includes the Schmidt ring expansion reaction of 4-piperidone with hydrazoic acid . These reactions typically require specific conditions such as the use of potassium carbonate in N,N-dimethylformamide (DMF) and refluxing in ethanol .
Industrial Production Methods: Industrial production of this compound derivatives often involves multi-step synthesis processes that ensure high yield and purity. These methods may include one-pot synthesis strategies to streamline production and reduce costs .
Análisis De Reacciones Químicas
Types of Reactions: 1H-Pyrimido[4,5-e][1,4]diazepine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include potassium carbonate, DMF, and hydrazoic acid . Conditions such as refluxing and the use of specific solvents are also crucial for successful reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with hydrazoic acid can produce N1-alkyl-1,4-diazepin-5-ones .
Aplicaciones Científicas De Investigación
1H-Pyrimido[4,5-e][1,4]diazepine has a wide range of scientific research applications:
Chemistry: It serves as a scaffold for the synthesis of various derivatives with potential biological activities.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: Derivatives of this compound have shown potential as anticancer, antimicrobial, and anti-inflammatory agents
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1H-Pyrimido[4,5-e][1,4]diazepine involves its interaction with specific molecular targets and pathways. For example, derivatives of this compound have been shown to inhibit Aurora A/B kinases and the Kinase Insert Domain-containing Receptor (KDR), which play essential roles in cancer cell proliferation . The compound induces G2/M cell cycle arrest and apoptosis in cancer cells .
Comparación Con Compuestos Similares
1H-Pyrimido[4,5-e][1,4]diazepine can be compared with other similar compounds such as:
Pyrazolo[4,3-b]pyrimido[4,5-e][1,4]diazepine: This compound also exhibits multi-targeted inhibition of kinases and has potential anticancer activities.
Benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepine: This compound has been synthesized for its antiproliferative activities against cancer cell lines.
The uniqueness of this compound lies in its specific ring structure and its ability to serve as a versatile scaffold for the development of various biologically active derivatives.
Propiedades
Fórmula molecular |
C7H6N4 |
|---|---|
Peso molecular |
146.15 g/mol |
Nombre IUPAC |
9H-pyrimido[4,5-e][1,4]diazepine |
InChI |
InChI=1S/C7H6N4/c1-2-10-7-6(3-8-1)4-9-5-11-7/h1-5H,(H,9,10,11) |
Clave InChI |
UFUOHTTUDYJXIK-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC2=CN=CN=C2N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


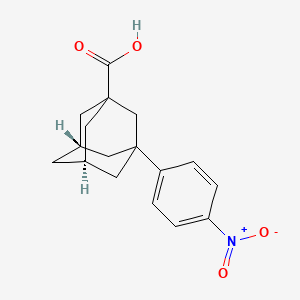
![disodium;6-(2,3-dibromopropanoylamino)-3-[[5-(2,3-dibromopropanoylamino)-2-sulfonatophenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate](/img/structure/B13803465.png)
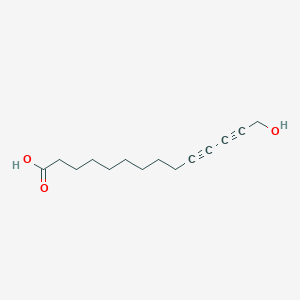
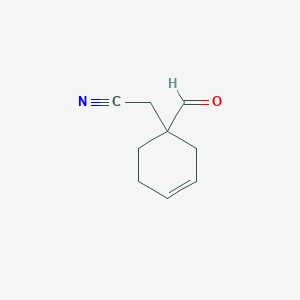
![1-Azabicyclo[2.2.2]octan-2-imine](/img/structure/B13803486.png)
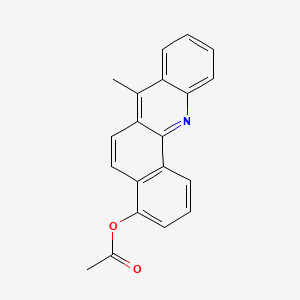
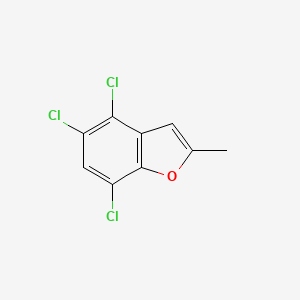
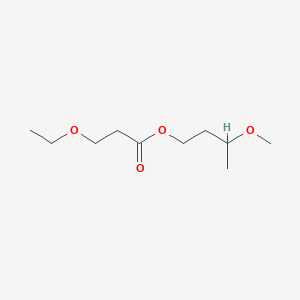
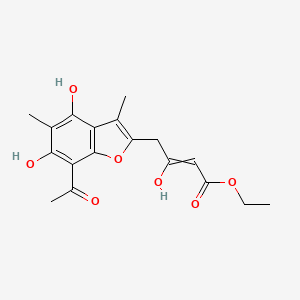
![disodium;6-(2,3-dibromopropanoylamino)-3-[[5-(2,3-dibromopropanoylamino)-2-sulfonatophenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate](/img/structure/B13803514.png)

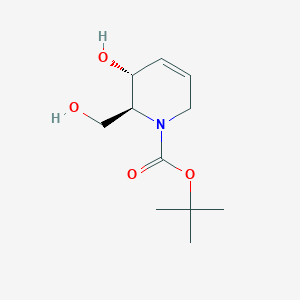
![N,N'-Bis[bis[4-(dimethylamino)phenyl]methyl]urea](/img/structure/B13803533.png)
![Phosphonic acid, [4-[bis(trimethylsilyl)amino]-1-[(trimethylsilyl)amino]butyl]-, bis(trimethylsilyl) ester](/img/structure/B13803543.png)
